molecular formula C8H6BrNS B190189 1-Bromo-2-(isothiocyanatomethyl)benzene CAS No. 17863-40-0

1-Bromo-2-(isothiocyanatomethyl)benzene

Cat. No. B190189
CAS RN: 17863-40-0
M. Wt: 228.11 g/mol
InChI Key: PZFIQSXNILACQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Bromo-2-(isothiocyanatomethyl)benzene” is a chemical compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 . It is also known by other names such as "2-bromo-5-isothiocyanatotoluene" .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(isothiocyanatomethyl)benzene” can be represented as a 2D Mol file or a computed 3D SD file . The exact structure would show the positions of the bromine (Br), sulfur (S), and nitrogen (N) atoms in relation to the benzene ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-2-(isothiocyanatomethyl)benzene” include a molecular weight of 228.11 . Other properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Crystal structure analysis: Stein, Hoffmann, and Fröba (2015) explored the crystal structures of similar compounds, highlighting features like hydrogen bonding and π–π interactions, which are relevant in understanding the molecular properties of 1-Bromo-2-(isothiocyanatomethyl)benzene (Timo Stein, F. Hoffmann, & M. Fröba, 2015).

  • Synthesis of organic compounds: Kobayashi et al. (2013) demonstrated the synthesis of 2,3-dihydro-1H-isoindole-1-thiones from 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, showing its utility in creating valuable organic molecules (K. Kobayashi, Y. Yokoi, T. Nakahara, & N. Matsumoto, 2013).

  • Electrosynthesis studies: Fink et al. (1997) used a similar compound in electrosynthesis, illustrating how such compounds can be used in electrochemical studies for understanding electronic communication between molecular components (H. Fink, N. Long, Angela J. Martin, et al., 1997).

  • Functionalization and molecular design: The work by Reus et al. (2012) on functionalized 4-R-1,2-bis(trimethylsilyl)benzenes, starting from compounds like 1-Bromo-2-(isothiocyanatomethyl)benzene, shows its role in molecular design and synthesis of benzyne precursors and catalysts (Christian Reus, Nai‐Wei Liu, M. Bolte, et al., 2012).

  • Palladium-catalyzed reactions: Pan et al. (2014) reported on palladium-catalyzed reactions involving similar compounds, demonstrating their utility in creating complex molecular structures like indeno[1,2-c]chromenes (Xiaolin Pan, Yong Luo, Yechun Ding, et al., 2014).

  • Fluorescence properties: Zuo-qi (2015) studied the fluorescence properties of a related compound, 1-Bromo-4-(2,2-diphenylvinyl)benzene, revealing insights into photoluminescence, which could be relevant for the understanding of 1-Bromo-2-(isothiocyanatomethyl)benzene (Liang Zuo-qi, 2015).

properties

IUPAC Name

1-bromo-2-(isothiocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFIQSXNILACQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=C=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(isothiocyanatomethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-(isothiocyanatomethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-(isothiocyanatomethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-(isothiocyanatomethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-(isothiocyanatomethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-(isothiocyanatomethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-(isothiocyanatomethyl)benzene

Citations

For This Compound
3
Citations
K Kobayashi, Y Yokoi, T Nakahara, N Matsumoto - Tetrahedron, 2013 - Elsevier
The reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, which are easily derived from 2-bromophenyl ketones or (2-bromophenyl)methanamine, with butyllithium generates 1-(1-…
Number of citations: 11 www.sciencedirect.com
JR Mays, RL Weller Roska, S Sarfaraz… - …, 2008 - Wiley Online Library
Isothiocyanates (ITCs) are one of the many classes of breakdown products of glucosinolates found in crucifers such as broccoli and are thought to be partially responsible for the …
CC Fanta, KJ Tlusty, SE Pauley, AL Johnson… - …, 2022 - Wiley Online Library
Organic isothiocyanates (ITCs) are a class of anticancer agents which naturally result from the enzymatic degradation of glucosinolates produced by Brassica vegetables. Previous …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.